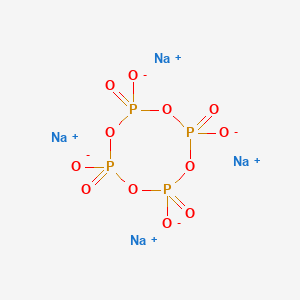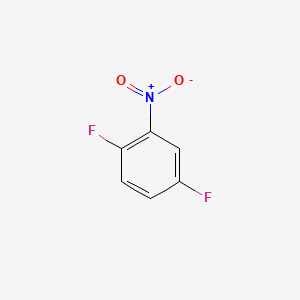
2,5-Bis(trimethylsilyloxy)furan
描述
2,5-Bis(trimethylsilyloxy)furan is an organosilicon compound that has gained significant attention in organic synthesis due to its unique reactivity and versatility. This compound is characterized by the presence of two trimethylsilyloxy groups attached to a furan ring, which enhances its stability and reactivity in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
2,5-Bis(trimethylsilyloxy)furan can be synthesized through several methods. One common approach involves the reaction of succinic anhydride with triethylamine and chlorotrimethylsilane in acetonitrile. This reaction proceeds under mild conditions and yields the desired compound in good yield . Another method involves the use of methylsuccinic anhydride, triethylamine, and tert-butyldimethylsilyl trifluoromethanesulfonate, which also provides a high yield of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes these methods suitable for large-scale production.
化学反应分析
Types of Reactions
2,5-Bis(trimethylsilyloxy)furan undergoes various types of chemical reactions, including:
Mukaiyama Mannich Reactions: This compound reacts with imines in the presence of organocatalysts to form densely substituted mono- and bis-γ-lactams.
Diels-Alder Reactions: It acts as a diene in Diels-Alder reactions with olefinic dienophiles, leading to the formation of highly substituted para-hydroquinones.
Cycloadditions: It participates in cycloaddition reactions with acetylenic dienophiles, including benzynes, to form para-benzoquinones.
Common Reagents and Conditions
Common reagents used in reactions with this compound include imines, olefinic dienophiles, and acetylenic dienophiles. Reaction conditions often involve the use of organocatalysts such as ditoluenesulfonylimide and triflic acid .
Major Products
The major products formed from reactions involving this compound include γ-lactams, para-hydroquinones, and para-benzoquinones .
科学研究应用
2,5-Bis(trimethylsilyloxy)furan has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,5-Bis(trimethylsilyloxy)furan in chemical reactions involves the activation of the furan ring by the trimethylsilyloxy groups. This activation facilitates nucleophilic addition and cycloaddition reactions. In Mukaiyama Mannich reactions, the compound reacts with imines to form γ-lactams through a stepwise mechanism involving the formation of an iminium ion intermediate .
相似化合物的比较
Similar Compounds
2-Trimethylsilyloxyfuran: This compound is similar in structure but has only one trimethylsilyloxy group.
2,5-Bis(tert-butyldimethylsilyloxy)furan: This compound has tert-butyldimethylsilyloxy groups instead of trimethylsilyloxy groups.
Uniqueness
2,5-Bis(trimethylsilyloxy)furan is unique due to its dual trimethylsilyloxy groups, which enhance its stability and reactivity. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex lactams and quinones .
属性
IUPAC Name |
trimethyl-(5-trimethylsilyloxyfuran-2-yl)oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3Si2/c1-14(2,3)12-9-7-8-10(11-9)13-15(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPSBTBTWKKAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(O1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343487 | |
| Record name | 2,5-BIS(TRIMETHYLSILYLOXY)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77220-06-5 | |
| Record name | 2,5-BIS(TRIMETHYLSILYLOXY)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-Methylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B1216845.png)












